molecular formula C10H21N3O2 B13428303 (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13428303
M. Wt: 215.29 g/mol
InChI Key: DOJHBPNEGKNDPI-UHFFFAOYSA-N
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Description

(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with an ethoxymethyl group and a methyl group, along with a hydroxyacetimidamide moiety. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Substitution Reactions: The ethoxymethyl and methyl groups are introduced through nucleophilic substitution reactions. For example, the ethoxymethyl group can be added using ethyl chloroacetate in the presence of a base.

    Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the pyrrolidine derivative with hydroxylamine and an appropriate acylating agent, such as acetic anhydride, to form the hydroxyacetimidamide group.

Industrial Production Methods

Industrial production of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide
  • (Z)-2-(3-(ethoxymethyl)-4-ethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide
  • (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxypropionamide

Uniqueness

(Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups and stereochemistry The presence of the ethoxymethyl group and the hydroxyacetimidamide moiety, along with the (Z)-configuration, distinguishes it from other similar compounds

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-3-15-7-9-5-13(4-8(9)2)6-10(11)12-14/h8-9,14H,3-7H2,1-2H3,(H2,11,12)

InChI Key

DOJHBPNEGKNDPI-UHFFFAOYSA-N

Isomeric SMILES

CCOCC1CN(CC1C)C/C(=N/O)/N

Canonical SMILES

CCOCC1CN(CC1C)CC(=NO)N

Origin of Product

United States

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